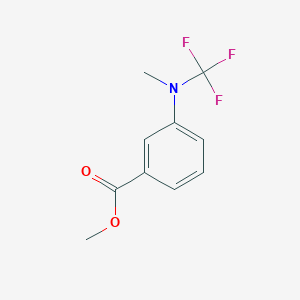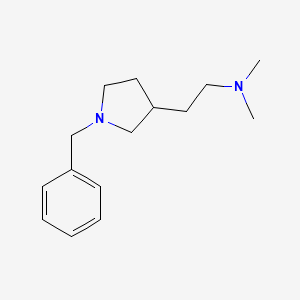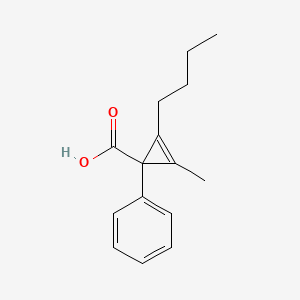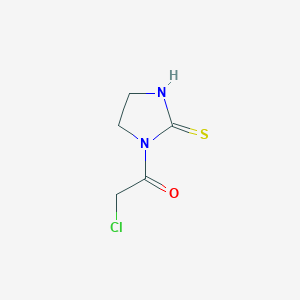
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chloro group and a sulfanylidene group attached to an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one typically involves the reaction of 2-sulfanylideneimidazolidin-1-one with a chlorinating agent. One common method is to react 2-sulfanylideneimidazolidin-1-one with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-sulfanylideneimidazolidin-1-one+thionyl chloride→this compound+SO₂+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Formation of substituted imidazolidinones.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
科学的研究の応用
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(naphthalen-2-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
64202-34-2 |
|---|---|
分子式 |
C5H7ClN2OS |
分子量 |
178.64 g/mol |
IUPAC名 |
2-chloro-1-(2-sulfanylideneimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C5H7ClN2OS/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) |
InChIキー |
ZZQUAWJCVMETDF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)N1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


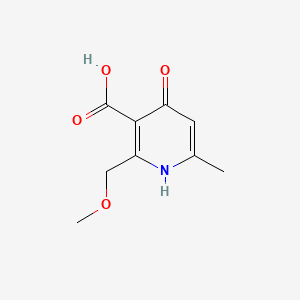

![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)
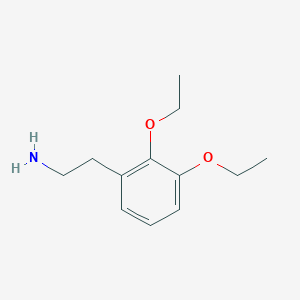
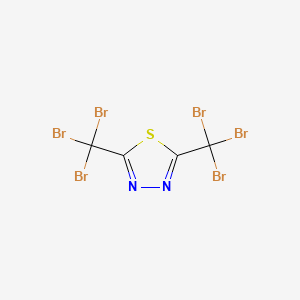

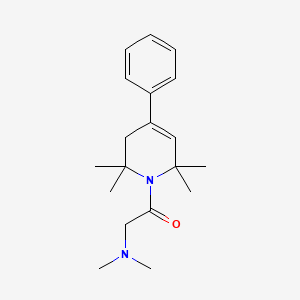
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
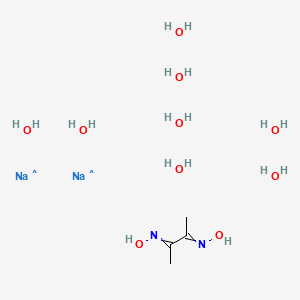
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)
